Ethyl 1-methylpiperidine-4-carboxylate hydrochloride
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Overview
Description
Ethyl 1-methylpiperidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C9H17NO2·HClThis compound is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-methylpiperidine-4-carboxylate hydrochloride can be synthesized through the following steps:
Starting Material: Ethyl isonipecotate is used as the starting material.
Formylation: Ethyl isonipecotate is reacted with 90% formic acid and 30% aqueous formaldehyde.
Hydrochloride Formation: The ethyl ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methylpiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the ester group.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted piperidine derivatives.
Reduction: 1-Methylpiperidine-4-methanol.
Hydrolysis: 1-Methylpiperidine-4-carboxylic acid.
Scientific Research Applications
Ethyl 1-methylpiperidine-4-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-methylpiperidine-4-carboxylate hydrochloride involves its interaction with biological targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with specific molecular targets. The piperidine ring structure allows for binding to various receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl N-Boc-piperidine-4-carboxylate: Similar structure but with a Boc protecting group.
Ethyl 4-oxo-1-piperidinecarboxylate: Contains a keto group instead of a methyl group.
Ethyl 4-amino-1-piperidinecarboxylate: Contains an amino group instead of a methyl group.
Uniqueness
Ethyl 1-methylpiperidine-4-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of the methyl group on the piperidine ring enhances its lipophilicity and potential for receptor binding .
Properties
IUPAC Name |
ethyl 1-methylpiperidine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-3-12-9(11)8-4-6-10(2)7-5-8;/h8H,3-7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDKYOSOIFVOKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52700-61-5 |
Source
|
Record name | 52700-61-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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